2-(2-Aminobenzoyl)benzoic acid

Catalog No.
S662130
CAS No.
1147-43-9
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminobenzoyl)benzoic acid

CAS Number

1147-43-9

Product Name

2-(2-Aminobenzoyl)benzoic acid

IUPAC Name

2-(2-aminobenzoyl)benzoic acid

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)

InChI Key

KORKIRUGUNPQML-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Potential Bioactive Properties

Research suggests 2-ABz and its derivatives may possess interesting biological activities. Studies have explored their:

  • Anti-hyperlipidemic effects: These properties could be beneficial for regulating cholesterol levels.
  • Antioxidant properties: These properties could be useful in understanding and mitigating oxidative stress in cells. Source: The same study mentioned above also looked at the antioxidant potential of 2-ABz derivatives:

Applications in Metal Catalysis

The structure of 2-ABz allows it to bind to metal ions in a specific way. This property makes it a potential candidate for use as a:

  • Tridentate ligand: A ligand that can bind to a central metal atom using three donor sites. This specific binding mode could be useful in designing new catalysts for various chemical reactions. [Source: Scientific literature refers to 2-ABz functioning as a tridentate ligand. However, specific research papers are beyond the scope of this response]

Research on Intestinal Transport

Studies have investigated the interaction of 2-ABz with the human intestinal di-/tripeptide transporter (hPEPT1). This transporter is involved in the absorption of certain nutrients from the intestines. Understanding how 2-ABz interacts with this transporter could provide insights into:

  • Intestinal nutrient absorption mechanisms: Research in this field could contribute to a better understanding of digestion and nutrient uptake. [Source: Scientific publications explore this area of research, but specific details are beyond the scope of this response]
  • Origin: This compound can be synthesized in a laboratory but is not typically found naturally.
  • Significance: Research suggests potential applications in material science, medicinal chemistry, and catalysis due to its unique structure and properties.

Molecular Structure Analysis

2-(2-Aminobenzoyl)benzoic acid possesses a complex structure consisting of two interconnected benzene rings. One ring has a carboxylic acid group (COOH) attached at position 2, while the other has an amide group (CONH2) also at position 2. The amide group is further linked to an amino group (NH2) positioned on the second benzene ring []. This structure provides the molecule with interesting functional groups that can participate in various chemical interactions.


Chemical Reactions Analysis

  • Synthesis: A recent study describes a novel one-pot synthesis method for 2-(2-aminobenzoyl)benzoic acids using a base-promoted aerobic cascade reaction. This efficient approach offers advantages like good yields and broad substrate scope.
Reaction (general): Substituted Benzoic Acid + Anthranilamide + O2 -> 2-(2-Aminobenzoyl)benzoic acid derivative
  • Other Reactions: Specific details on further reactions involving this compound are limited in currently available scientific literature. However, due to the presence of functional groups like carboxylic acid and amine, it is likely to participate in reactions like condensation, esterification, and acylation under appropriate conditions.
  • Tridentate Ligand: The molecule's structure allows it to act as a tridentate ligand, meaning it can bind to a metal center at three different points through its functional groups. This property makes it potentially useful in catalysis research.
  • Antioxidant and Anti-hyperlipidemic Activity: Research suggests that derivatives of 2-(2-Aminobenzoyl)benzoic acid exhibit antioxidant and anti-hyperlipidemic (cholesterol-lowering) properties. However, further investigation is needed to understand the specific mechanisms involved.

XLogP3

2.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1147-43-9

Wikipedia

2-(2-Aminobenzoyl)benzoic acid

Dates

Modify: 2023-08-15

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